2-(Bromomethyl)pyrazine hydrochloride
Description
Significance of Pyrazine (B50134) Scaffolds in Chemical Research
The pyrazine ring is a prevalent scaffold in medicinal chemistry and drug design, valued for its ability to engage in various biological interactions. eurekaselect.comnih.gov Its presence in numerous clinically approved drugs underscores its therapeutic importance. Computational studies have further validated the pyrazine heterocycle's role in drug-target interactions, encouraging its incorporation into modern drug design strategies. nih.gov The World Health Organization's 2019 Model List of Essential Medicines included four drugs built upon the pyrazine scaffold: amiloride, bortezomib, paritaprevir, and pyrazinamide. nih.gov
The versatility of the pyrazine core allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.gov Research has demonstrated that modifying natural products with pyrazine moieties can lead to derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. nih.gov Beyond pharmaceuticals, pyrazine derivatives are also investigated for their applications in materials science, contributing to the development of functional materials. semanticscholar.org
Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Amiloride | Diuretic |
| Bortezomib | Anticancer (Multiple Myeloma) |
| Paritaprevir | Antiviral (Hepatitis C) |
| Pyrazinamide | Antitubercular |
This table is generated based on information from the text.
Role of Halomethyl Heterocycles as Reactive Intermediates
Halomethyl heterocycles are a class of organic compounds characterized by a heterocyclic ring substituted with a methyl group bearing one or more halogen atoms. These compounds are highly valued in organic synthesis due to their enhanced reactivity, which makes them excellent building blocks for constructing more complex molecular architectures. nih.govresearchgate.net The presence of the halogen atom, an effective leaving group, on the methyl substituent attached to the heterocyclic core renders the carbon atom highly electrophilic and susceptible to nucleophilic attack.
This inherent reactivity allows halomethyl heterocycles to participate in a wide range of chemical transformations, serving as key intermediates in the synthesis of diverse heterocyclic systems. wiley.com Most organic reactions proceed through multiple steps involving the formation of short-lived, highly reactive intermediates that are typically not isolated. wiley.com Halomethyl heterocycles exemplify this, readily reacting with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to their role in synthetic methodologies aimed at producing functionalized molecules for medicinal chemistry and materials science. The ability to introduce a reactive handle onto a heterocyclic scaffold provides a strategic advantage for chemists in the design and synthesis of novel compounds. wiley.com
Overview of 2-(Bromomethyl)pyrazine (B1281218) Hydrochloride as a Synthetic Precursor
2-(Bromomethyl)pyrazine hydrochloride is a specific example of a halomethyl heterocycle that serves as a valuable synthetic precursor. It combines the structural features of the pyrazine ring with the high reactivity of a bromomethyl group. The hydrochloride salt form enhances the stability and handling of the compound.
The primary utility of this compound in organic synthesis lies in its ability to act as an electrophilic building block. The bromomethyl group is a potent alkylating agent, enabling the introduction of the pyrazinylmethyl moiety onto a wide variety of nucleophilic substrates. This reaction is a cornerstone for the synthesis of more complex pyrazine derivatives. For instance, it can be used to synthesize tetrakis-substituted pyrazine compounds, which in turn act as ligands for creating binuclear and polymeric metal complexes. nih.gov The reactivity of the C-Br bond allows for substitution reactions with amines, thiols, alcohols, and carbanions, providing a straightforward route to a diverse range of functionalized pyrazine compounds. This versatility makes this compound a key starting material for researchers exploring new pharmaceuticals and functional materials.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
2-(bromomethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H |
InChI Key |
BCEPPEUHTWBWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CBr.Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Bromomethyl Pyrazine Hydrochloride
Electrophilic Nature of the Bromomethyl Group
The carbon atom of the bromomethyl group in 2-(bromomethyl)pyrazine (B1281218) hydrochloride is highly electrophilic. This is a consequence of the inductive effect of the adjacent bromine atom, a classic electron-withdrawing group. Furthermore, the pyrazine (B50134) ring itself exerts a strong electron-withdrawing influence, which significantly enhances the electrophilicity of the methylene (B1212753) carbon, making it a prime target for nucleophilic attack.
Nucleophilic Substitution Reactions (SN2 and SN1 Pathways)
The primary reaction pathway for 2-(bromomethyl)pyrazine hydrochloride with nucleophiles is through nucleophilic substitution. The strong electron-withdrawing nature of the pyrazine ring makes the attached methylene carbon highly susceptible to attack by nucleophiles. nih.govnih.gov This electronic effect destabilizes the formation of a carbocation intermediate, which would be required for a unimolecular (SN1) pathway. Consequently, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway. This involves a backside attack by the nucleophile on the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step.
This compound readily reacts with oxygen-based nucleophiles such as alkoxides (RO⁻) and phenoxides (ArO⁻). In these SN2 reactions, the nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form the corresponding pyrazinylmethyl ethers. For instance, reaction with sodium methoxide (B1231860) would yield 2-(methoxymethyl)pyrazine. The synthesis of related 2,6-dimethoxypyrazine (B1307160) from a dihalopyrazine precursor demonstrates the feasibility of such substitutions on the pyrazine system. google.com
Table 1: Nucleophilic Substitution of 2-(Bromomethyl)pyrazine with Oxygen Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Alkoxide (e.g., CH₃O⁻) | 2-(Alkoxymethyl)pyrazine | SN2 |
Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, react with this compound to form the corresponding pyrazinylmethylamines. youtube.com However, these reactions are often difficult to control and can lead to multiple substitutions. youtube.comchemguide.co.uk The initially formed primary amine is itself a nucleophile and can react with another molecule of 2-(bromomethyl)pyrazine to yield a secondary amine. This process can continue, producing tertiary amines and even quaternary ammonium (B1175870) salts. youtube.comyoutube.com Using a large excess of the amine nucleophile can favor the formation of the primary amine product. chemguide.co.uk The azide (B81097) ion (N₃⁻), another potent nitrogen nucleophile, reacts cleanly to produce 2-(azidomethyl)pyrazine, which is a versatile intermediate for further synthetic transformations.
Table 2: Nucleophilic Substitution of 2-(Bromomethyl)pyrazine with Nitrogen Nucleophiles
| Nucleophile | Initial Product | Further Products |
|---|---|---|
| Ammonia (NH₃) | 2-(Aminomethyl)pyrazine | Di- and tri-(pyrazinylmethyl)amines |
| Primary Amine (RNH₂) | N-Alkyl-1-(pyrazin-2-yl)methanamine | Tertiary amine, Quaternary salt |
Sulfur-based nucleophiles are generally more reactive than their oxygen counterparts in SN2 reactions. libretexts.org Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and react efficiently with this compound to form 2-(alkylthiomethyl)pyrazines or 2-(arylthiomethyl)pyrazines. rsc.orgnih.gov These reactions are typically rapid and high-yielding. nih.gov For example, the reaction with thiophenol in the presence of a base would yield 2-((phenylthio)methyl)pyrazine. The formation of various methylthiopyrazines is well-documented in the literature, underscoring the utility of this reaction. nih.govthegoodscentscompany.com Thioethers can also act as nucleophiles, leading to the formation of sulfonium (B1226848) salts.
Table 3: Nucleophilic Substitution of 2-(Bromomethyl)pyrazine with Sulfur Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Thiol (RSH) / Thiolate (RS⁻) | 2-((Alkyl/Arylthio)methyl)pyrazine | SN2 |
A variety of carbon-based nucleophiles can be used to form new carbon-carbon bonds with this compound. Grignard reagents (RMgX), which behave as carbanion sources, are expected to react readily to produce 2-alkyl- or 2-aryl-methylpyrazines. youtube.comlibretexts.org Similarly, enolates, which are stabilized carbanions derived from ketones or esters, can attack the electrophilic center to yield β-ketopyrazines or related structures. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling using organoboron reagents, provide a powerful method for forming bonds between the pyrazinylmethyl unit and various aryl or vinyl groups, as demonstrated in the synthesis of complex molecules like alocasin A from a related dihalopyrazine. mdpi.com
Table 4: Nucleophilic Substitution of 2-(Bromomethyl)pyrazine with Carbon Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Grignard Reagent (RMgX) | 2-(Alkyl/Arylmethyl)pyrazine | SN2 |
| Enolate | 3-(Pyrazin-2-yl)propan-2-one (from acetone (B3395972) enolate) | SN2 |
Pyrazine Ring Activation and Deactivation Effects
The pyrazine ring plays a crucial role in modulating the reactivity of the bromomethyl group. As a six-membered aromatic heterocycle containing two electron-withdrawing nitrogen atoms at the 1 and 4 positions, the pyrazine ring is considered π-deficient. nih.govslideshare.netresearchgate.net This has two major consequences for reactivity.
First, the strong inductive and resonance electron-withdrawing effects of the two nitrogen atoms significantly increase the electrophilicity of the carbon in the bromomethyl group. nih.govmdpi.com This effect activates the substrate towards nucleophilic substitution, making it more reactive in SN2 reactions compared to a simple benzyl (B1604629) bromide. The electron-withdrawing nature of the ring helps to stabilize the transition state of the SN2 reaction, where negative charge is developing on the departing bromide ion.
Second, the π-deficient character of the pyrazine ring strongly deactivates the system towards an SN1 mechanism. An SN1 reaction would proceed through a pyrazinylmethyl carbocation intermediate. The electron-withdrawing nitrogens would severely destabilize this adjacent positive charge, making its formation highly unfavorable. This ensures that the SN2 pathway is the dominant mechanism. The electronic influence of such nitrogen-containing heterocycles can be quantified using Hammett constants, which consistently show a strong electron-withdrawing character for pyridyl and related groups. sciepub.comrsc.org
Influence of Ring Nitrogen Atoms on Bromomethyl Reactivity
The pyrazine ring contains two nitrogen atoms at the 1 and 4 positions, which significantly influences the reactivity of the entire molecule, including the exocyclic bromomethyl group. These nitrogen atoms are electronegative and exert a powerful electron-withdrawing effect (a -I and -R effect) on the aromatic system. This has several consequences for the reactivity of the 2-(bromomethyl) substituent.
Firstly, the pyrazine ring has a higher electron affinity than pyridine (B92270), which contains only one nitrogen atom, making it a better electron acceptor. thieme-connect.de This electron deficiency deactivates the pyrazine ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution. wiley-vch.de More importantly, the strong electron-withdrawing nature of the two nitrogen atoms polarizes the C-Br bond in the bromomethyl group. This polarization increases the electrophilicity of the methylene carbon, making it more susceptible to attack by nucleophiles.
Substituent Effects on Pyrazine Electrophilicity
The electrophilicity of the pyrazine ring can be modulated by the introduction of additional substituents. The unsubstituted pyrazine ring is highly electron-deficient and resistant to electrophilic substitution reactions. wiley-vch.de Successful electrophilic substitutions typically require the presence of activating, electron-donating groups (EDGs) on the ring. wiley-vch.descbt.com
Conversely, the presence of electron-withdrawing groups (EWGs) would further deactivate the ring, making electrophilic attack even more difficult. The inherent electrophilicity of the pyrazine ring in 2-(bromomethyl)pyrazine is already high due to the two nitrogen atoms. The bromomethyl group itself is weakly deactivating.
The effect of substituents on the pyrazine ring can be summarized as follows:
| Substituent Type | Effect on Pyrazine Ring | Impact on Electrophilicity |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increase electron density on the ring. | Decrease electrophilicity, making the ring more reactive towards electrophiles but potentially less reactive in nucleophilic aromatic substitution. |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decrease electron density on the ring. | Increase electrophilicity, making the ring even more resistant to electrophiles but more susceptible to nucleophilic aromatic substitution. |
For reactions involving the bromomethyl side chain, substituents on the ring can also have a steric impact. For instance, methylation at positions adjacent to the bromomethyl group can sterically hinder the approach of nucleophiles, leading to reduced reaction yields. wikipedia.org
Elimination Reactions to Form Exocyclic Double Bonds
While nucleophilic substitution is a primary reaction pathway for 2-(bromomethyl)pyrazine, elimination reactions can also occur, particularly under specific conditions, to form an exocyclic double bond. This type of reaction is a dehydrohalogenation, involving the removal of a hydrogen atom from the methyl group and the bromide from the same carbon.
Base-Promoted Eliminations
Elimination reactions of alkyl halides are often promoted by the use of strong, non-nucleophilic bases. youtube.comorganicmystery.com In the case of this compound, a base is first required to neutralize the salt and generate the free base, 2-(bromomethyl)pyrazine. A second equivalent of a strong base can then act to induce elimination.
The mechanism is typically a concerted E2 (elimination, bimolecular) process. libretexts.org This involves the base abstracting a proton from the carbon atom adjacent to the leaving group (the β-carbon, which in this case is the same as the α-carbon), and the simultaneous departure of the leaving group (bromide). organicmystery.com
Key conditions that favor base-promoted elimination over substitution include:
Strong Bases: Strong bases, especially sterically hindered ones like potassium tert-butoxide, favor elimination. Using an alcoholic solution of potassium hydroxide (B78521) (KOH) also promotes elimination. organicmystery.com
High Temperatures: Elimination reactions generally have higher activation energies than substitution reactions and are therefore favored by higher temperatures. youtube.com
Solvent: A less polar solvent, such as ethanol, favors elimination over the SN1 pathway. youtube.com
Formation of 2-Methylenepyrazine Intermediates
The product of a successful E2 elimination reaction of 2-(bromomethyl)pyrazine would be the highly reactive and likely transient species, 2-methylenepyrazine.
This molecule contains an exocyclic double bond and is an isomer of methylpyrazine. Due to the strain of the exocyclic double bond and its cross-conjugated nature within the electron-deficient pyrazine system, 2-methylenepyrazine is expected to be unstable and act as a reactive intermediate. It would readily polymerize or react with any available nucleophiles or electrophiles in the reaction mixture. Its formation is inferred from the principles of elimination reactions, although its isolation would be challenging.
Rearrangement Reactions and Side Product Formation
The reactions of 2-(bromomethyl)pyrazine can be complicated by rearrangements and the formation of various side products. The high reactivity of the molecule makes it susceptible to multiple reaction pathways.
One significant rearrangement mechanism applicable to pyrazines is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway can lead to products with a different ring structure than the starting material. For example, in the presence of strong nucleophiles like sodium amide, a nucleophile can attack a carbon atom of the pyrazine ring, leading to the opening of the ring. Subsequent rearrangement and ring closure can result in the formation of an imidazole (B134444) derivative, for example. thieme-connect.de This type of degenerate ring transformation has been studied in various azine systems. wikipedia.orgwur.nl
Common side products in reactions involving 2-(bromomethyl)pyrazine can include:
Dimerization/Polymerization: The high reactivity of the starting material, or the intermediate 2-methylenepyrazine, can lead to self-reaction, forming dimers or polymeric materials.
Substitution Products: In reactions designed for elimination, nucleophilic substitution products are often competing side products. masterorganicchemistry.com For example, if using alcoholic KOH to promote elimination, the corresponding alkoxy-substituted product could form.
Hydrolysis: If water is present, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-(hydroxymethyl)pyrazine.
Mechanistic Studies of Key Transformations
The primary transformations of 2-(bromomethyl)pyrazine are nucleophilic substitution and elimination.
Nucleophilic Substitution Mechanism: The most common mechanism is a bimolecular nucleophilic substitution (SN2). This involves a backside attack by the nucleophile on the methylene carbon, displacing the bromide ion in a single, concerted step. However, as noted previously, the ANRORC mechanism provides an alternative and more complex pathway, especially with powerful nucleophiles, that involves ring opening and closure. thieme-connect.de This pathway explains the formation of rearranged heterocyclic products that are sometimes observed. thieme-connect.dewikipedia.org
Elimination Mechanism: The elimination reaction to form 2-methylenepyrazine is best described by the E2 mechanism. This mechanism requires a specific geometry in the transition state known as anti-periplanar, where the abstracted proton, the two carbon atoms, and the leaving group lie in the same plane. libretexts.org The reaction is bimolecular, with the rate depending on the concentration of both the 2-(bromomethyl)pyrazine and the base. libretexts.org The transition state involves the partial breaking of the C-H bond, partial formation of the C=C double bond, and partial breaking of the C-Br bond.
Transition State Analysis in Nucleophilic Substitution
Nucleophilic substitution reactions of this compound are proposed to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. lumenlearning.com The transition state in an S(_N)2 reaction is a critical, high-energy species that dictates the reaction's kinetics. libretexts.org
In the transition state of an S(_N)2 reaction, the central carbon atom is pentacoordinate, adopting a trigonal bipyramidal geometry. libretexts.org The incoming nucleophile and the departing leaving group are positioned at the axial positions, 180° apart, while the three substituents on the carbon lie in a plane. lumenlearning.com For 2-(bromomethyl)pyrazine, these substituents would be the pyrazinyl group and two hydrogen atoms. The negative charge is distributed over both the nucleophile and the leaving group in this transient state. libretexts.org
The stability of this transition state is a key factor influencing the reaction rate. Factors that stabilize the transition state will lower the activation energy ((\Delta G^\ddagger)) and accelerate the reaction. libretexts.org In the case of 2-(bromomethyl)pyrazine, the pyrazinyl group, being an electron-withdrawing group, can play a role in stabilizing the transition state. This is analogous to the activating effects observed in the S(_N)2 reactions of other benzylic and allylic halides. nih.gov
Table 1: Calculated Activation Enthalpies for Identity S(_N)2 Reactions Activation enthalpies calculated at the G3MP2 level. Data extracted from a study on the effect of allylic groups on S(_N)2 reactivity. nih.gov
Interactive Data Table
| Substrate | (\Delta H^\ddagger) (kcal/mol) | Imaginary Frequency (iν, cm) |
| Propyl chloride | -7.1 | 425 |
| Allyl chloride | -8.1 | 448 |
| Benzyl chloride | -11.7 | 393 |
This table illustrates how the structure of the substrate influences the activation enthalpy. The negative activation enthalpies are indicative of a reaction pathway where the transition state is more stable than the separated reactants, which is common for gas-phase ion-molecule reactions. The presence of a (\pi)-system, as in allyl and benzyl chlorides, generally leads to a more stabilized transition state and a lower activation barrier compared to their saturated counterparts. Given the aromatic nature of the pyrazine ring, a similar stabilizing effect on the transition state for nucleophilic substitution on 2-(bromomethyl)pyrazine would be anticipated.
Synthetic Applications As a Chemical Building Block
Construction of Novel Pyrazine-Fused Heterocyclic Systems
The inherent reactivity of 2-(bromomethyl)pyrazine (B1281218) hydrochloride makes it an ideal starting material for synthesizing bicyclic and polycyclic systems where a pyrazine (B50134) ring is fused with another heterocycle. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Oxazolo[3,4-a]pyrazine Derivatives
A significant application of 2-(bromomethyl)pyrazine is in the diastereoselective synthesis of oxazolo[3,4-a]pyrazine derivatives. These compounds have been investigated as potent neuropeptide S (NPS) receptor antagonists. nih.govnih.gov The synthesis typically involves the use of L-amino acids as a starting material, allowing for the introduction of various substituents at the 5-position of the resulting fused heterocyclic core.
For instance, research has described a highly accessible diastereoselective synthesis that functionalized the 5-position with side chains derived from different L-amino acids. nih.gov This approach led to the development of a series of NPSR antagonists, with substitutions at the 1-, 5-, and 7-positions of the oxazolo[3,4-a]pyrazine system. nih.gov The introduction of a methyl or isopropyl group at the 5-position was found to modulate the compound's potency. nih.gov
Table 1: Examples of Substitutions on the Oxazolo[3,4-a]pyrazine Core
| Compound | Substitution at 5-position | Resulting Activity | Reference |
| 17 | -CH₃ | ~10-fold reduction in potency compared to parent compound | nih.gov |
| 18 | -CH(CH₃)₂ (isopropyl) | ~10-fold reduction in potency compared to parent compound | nih.gov |
| 16 | Guanidine derivative | Nanomolar in vitro activity, 5-fold improved in vivo potency | nih.govnih.gov |
This synthetic strategy highlights the utility of 2-(bromomethyl)pyrazine hydrochloride in generating libraries of complex molecules for structure-activity relationship (SAR) studies. nih.govnih.gov
Formation of Imidazopyrazines and Other Fused Nitrogen Heterocycles
This compound is a key precursor for the synthesis of various fused nitrogen heterocycles, including imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines. These scaffolds are prominent in many biologically active compounds.
Imidazo[1,2-a]pyrazine (B1224502) derivatives have been identified as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, making them promising agents for cancer immunotherapy. nih.gov The synthesis of these molecules often starts from a pyrazine derivative, and the core structure is elaborated to form the fused imidazole (B134444) ring. One study identified a specific imidazo[1,2-a]pyrazine derivative that demonstrated significant inhibitory activity against ENPP1 with a low nanomolar IC50 value. nih.gov
Furthermore, the pyrazine scaffold is integral to the synthesis of triazolo[4,3-a]pyrazine derivatives. mdpi.comfrontiersin.org These compounds have been explored as dual c-Met/VEGFR-2 kinase inhibitors and for their antibacterial properties. mdpi.comfrontiersin.org The synthetic route often involves the cyclization of a hydrazinylpyrazine intermediate to form the fused triazole ring. frontiersin.orgmdpi.com
Pyrrolopyrazine Scaffold Assembly
The pyrrolopyrazine scaffold, which contains fused pyrrole (B145914) and pyrazine rings, is another important heterocyclic system accessible from pyrazine-based starting materials. researchgate.net Derivatives of pyrrolo[1,2-a]pyrazine-1,4-dione, for example, have shown significant antibacterial and quorum sensing inhibition effects. researchgate.net The synthesis of these scaffolds often involves building upon a pre-formed pyrazine ring, demonstrating the foundational role of pyrazine derivatives in constructing these biologically active molecules. researchgate.net
Functionalization of the Pyrazine Ring
Beyond serving as a foundation for fused systems, this compound is instrumental in the direct functionalization of the pyrazine ring. The reactive bromomethyl group acts as a handle for introducing a wide array of side chains through various chemical reactions.
Introduction of Diverse Side Chains via Coupling Reactions
The pyrazine ring can be elaborated by installing diverse side chains, a strategy often employed in drug discovery to fine-tune the properties of a lead compound. For example, a nickel-catalyzed Kumada–Corriu cross-coupling reaction has been successfully used to attach an alkyl group to a 2-chloropyrazine, demonstrating a robust method for creating C-C bonds at the pyrazine core. nih.gov While this example uses a chloropyrazine, the principles of cross-coupling are broadly applicable to halopyrazines, including those derived from or used in conjunction with 2-(bromomethyl)pyrazine.
Formation of Pyrazine-Substituted Aromatic and Aliphatic Systems
The bromomethyl group of the title compound readily undergoes nucleophilic substitution reactions. This allows for the direct attachment of the pyrazinylmethyl moiety to various aromatic and aliphatic systems containing suitable nucleophiles (e.g., phenols, thiols, amines). This straightforward functionalization pathway is a powerful tool for creating novel molecules where the pyrazine unit can influence properties such as solubility, metabolic stability, and target binding. The synthesis of pyrazine-2-carbohydrazide (B1222964) derivatives, for instance, showcases the modification of a pyrazine core to create hybrid molecules with potential pharmacological applications. researchgate.net
Role in Multi-Component Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. This compound, with its reactive electrophilic center, is a valuable building block for incorporation into such convergent synthetic strategies.
Incorporation into Ugi-Type Reactions
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a peptoid-like α-acylamino amide structure. organic-chemistry.orgrsc.org While this compound itself does not fit into the classic U-4CR component categories, it can be readily converted into a suitable reactant.
A plausible and efficient strategy involves the initial conversion of 2-(bromomethyl)pyrazine to 2-(aminomethyl)pyrazine. This transformation can be achieved via nucleophilic substitution of the bromide with an amine source, such as ammonia (B1221849) or a protected amine equivalent followed by deprotection. The resulting 2-(aminomethyl)pyrazine serves as the primary amine component in a subsequent Ugi reaction. This two-step, one-pot or sequential approach allows the pyrazine moiety to be incorporated into diverse peptide-like scaffolds. The general mechanism involves the formation of an imine from the pyrazinyl amine and an aldehyde, which is then attacked by the isocyanide and subsequently the carboxylate, culminating in a Mumm rearrangement to yield the stable bis-amide product. organic-chemistry.org This strategy enables the synthesis of a library of pyrazine-containing peptoids with potential applications in medicinal chemistry. nih.govmdpi.com
Table 1: Proposed Ugi-Type Reaction Incorporating a Pyrazine Moiety
| Reaction Stage | Reactants | Intermediate/Product | Description |
| Activation | 2-(Bromomethyl)pyrazine, Ammonia | 2-(Aminomethyl)pyrazine | Synthesis of the amine component. |
| Ugi Reaction | 2-(Aminomethyl)pyrazine, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | Pyrazine-containing α-acylamino amide | Four-component reaction to form a peptoid scaffold with an appended pyrazine ring. |
Other Convergent Synthetic Strategies
Beyond the Ugi reaction, 2-(bromomethyl)pyrazine can be utilized in other convergent synthetic strategies. A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles. thieme-connect.comrsc.org Specifically, the use of 2-aminopyrazine (B29847) as the amidine component provides a direct and efficient route to 3-aminoimidazo[1,2-a]pyrazines, which are significant scaffolds in drug discovery. organic-chemistry.orgrsc.org
While the direct substrate for the GBB reaction is 2-aminopyrazine, the strategy highlights a convergent pathway to a key pyrazine-containing core. 2-(Bromomethyl)pyrazine can be used in post-MCR modifications. For instance, a product from a GBB or another MCR could be designed to contain a nucleophilic site, which could then be alkylated by 2-(bromomethyl)pyrazine to append the pyrazinylmethyl group onto the complex scaffold. Furthermore, multicomponent reactions that directly utilize alkyl halides are emerging. researchgate.netorganic-chemistry.org In such reactions, an organometallic species, an unsaturated component, and an alkyl halide like 2-(bromomethyl)pyrazine could potentially be coupled in a one-pot process, offering a direct method for its incorporation.
Table 2: Representative Groebke-Blackburn-Bienaymé (GBB) Reaction for a Fused Pyrazine System
| Reactant 1 (Amidine) | Reactant 2 (Aldehyde) | Reactant 3 (Isocyanide) | Product Scaffold |
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyrazine |
Precursor for Advanced Polycyclic Aromatic Nitrogen Heterocycles
The unique electronic properties and rigid structure of the pyrazine ring make it an attractive component for advanced materials, including polymers and supramolecular assemblies. This compound serves as a key starting material for creating the monomeric units required for these complex architectures.
Synthesis of Pyrazine-Based Oligomers and Polymers
The reactive nature of the bromomethyl group makes 2-(bromomethyl)pyrazine a suitable monofunctional initiator for certain types of polymerization. A significant application is in the cationic ring-opening polymerization (CROP) of cyclic monomers like 2-oxazolines. mdpi.comresearchgate.net In this process, the carbon-bromine bond can be heterolytically cleaved, or the reaction can be initiated by nucleophilic attack of the monomer on the electrophilic benzylic-type carbon, generating a cationic propagating species. This results in the formation of poly(2-oxazoline) chains with a pyrazine moiety covalently attached at the alpha-terminus. Such end-functionalized polymers are of great interest for creating polymer-drug conjugates, micelles for drug delivery, and surface modification agents.
Additionally, in step-growth polymerization, 2-(bromomethyl)pyrazine can act as an end-capping agent. By introducing it into a polymerization mixture of, for example, a diol and a diacid, it can react with one of the functional groups to terminate chain growth, providing a method to control the molecular weight of the resulting oligomers or polymers and simultaneously install a pyrazine end-group.
Table 3: Application of 2-(Bromomethyl)pyrazine in Polymer Synthesis
| Polymerization Type | Role of 2-(Bromomethyl)pyrazine | Monomer Example | Resulting Polymer Structure |
| Cationic Ring-Opening Polymerization (CROP) | Initiator | 2-Ethyl-2-oxazoline | Pyrazine-end-functionalized poly(2-ethyl-2-oxazoline) |
| Polycondensation | End-capping Agent | Adipic acid and 1,6-Hexanediol | Polyester with pyrazine terminal groups |
Building Blocks for Supramolecular Structures
Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Pyrazine-containing ligands are widely used as building blocks (tectons) for constructing such architectures, including discrete metallamacrocycles and infinite coordination polymers. nih.govrsc.orgresearchgate.net
This compound is an ideal precursor for synthesizing the necessary ligands. The bromomethyl group can be readily substituted by various nucleophilic chelating groups. For example, reaction with di(2-pyridyl)amine can yield a tridentate N,N,N-ligand. These custom-synthesized ligands, featuring a rigid pyrazine spacer and specific coordination vectors, can then be reacted with metal ions that have defined coordination geometries, such as square planar Pt(II) or Pd(II). This coordination-driven self-assembly process can lead to the formation of predictable and highly ordered supramolecular structures like molecular squares, cages, or prisms with nanoscale dimensions and defined inner cavities. acs.org These structures have potential applications in molecular recognition, catalysis, and host-guest chemistry. nih.gov
Table 4: Pathway to Supramolecular Structures from 2-(Bromomethyl)pyrazine
| Step | Reactants | Product | Application |
| Ligand Synthesis | 2-(Bromomethyl)pyrazine, Di(2-pyridyl)amine | N-(Pyrazin-2-ylmethyl)di(pyridin-2-yl)amine | Tridentate ligand for metal coordination. |
| Self-Assembly | Synthesized Ligand, Palladium(II) nitrate | Pd₄L₄ Molecular Cage | Host for small molecule guests; Nanoreactor. |
Generation of Pyrazine Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research (Focus on Synthetic Pathways)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing a series of structurally related compounds (a library) and evaluating their biological activity to understand which chemical features are crucial for potency and selectivity. The ease with which this compound can be chemically modified makes it an excellent scaffold for generating such libraries. acs.orgnih.govresearchgate.net
The primary synthetic pathway exploited for SAR studies is the nucleophilic substitution of the highly reactive bromomethyl group. libretexts.org This reaction is analogous to that of benzyl (B1604629) bromide and allows for the facile introduction of a wide variety of functional groups by reacting 2-(bromomethyl)pyrazine with a diverse set of nucleophiles. This approach enables a systematic exploration of the chemical space around the pyrazine core. For instance, reacting it with various substituted anilines, aliphatic amines, or heterocyclic amines introduces diverse amine functionalities. Similarly, reactions with thiols, phenols, and carboxylates can furnish the corresponding thioethers, ethers, and esters, respectively. Each new derivative possesses a different size, polarity, and hydrogen-bonding capability, which can profoundly affect its interaction with a biological target, such as a protein receptor or enzyme. nih.govacs.org This systematic modification is crucial for optimizing lead compounds in drug development programs.
Table 5: Synthetic Pathways for Generating a Pyrazine-Based SAR Library
| Nucleophile Class | Example Nucleophile | Reaction Type | Resulting Derivative Class | Significance for SAR |
| Nitrogen | 4-Fluoroaniline | N-Alkylation | 4-Fluoro-N-(pyrazin-2-ylmethyl)aniline | Probes steric and electronic effects of aryl substituents. |
| Nitrogen | Piperidine | N-Alkylation | 2-(Piperidin-1-ylmethyl)pyrazine | Introduces a basic, saturated heterocyclic ring. |
| Oxygen | Phenol | O-Alkylation (Williamson Ether Synthesis) | 2-(Phenoxymethyl)pyrazine | Explores the impact of an ether linkage and aromatic spacer. |
| Sulfur | Thiophenol | S-Alkylation | 2-((Phenylthio)methyl)pyrazine | Introduces a flexible thioether linkage. |
| Carbon | Sodium Cyanide | C-Alkylation | (Pyrazin-2-yl)acetonitrile | Creates a precursor for acids, amides, and amines with an extended chain. |
Design and Synthesis of Compound Libraries
The inherent reactivity of this compound positions it as a valuable electrophilic building block for the construction of diverse compound libraries. Its utility stems from the labile carbon-bromine bond, which is susceptible to nucleophilic attack, enabling the facile introduction of a wide array of chemical moieties. This reactivity is the cornerstone of its application in parallel synthesis and diversity-oriented synthesis, methodologies aimed at rapidly generating large collections of structurally related compounds for high-throughput screening in drug discovery and materials science.
The primary strategy for library synthesis using this compound involves its reaction with a panel of nucleophiles. This approach allows for the systematic variation of the substituent attached to the pyrazine core, leading to a library of compounds with a shared pyrazine-methyl scaffold but diverse peripheral functionalities. Common classes of nucleophiles employed in these syntheses include primary and secondary amines, thiols, and to a lesser extent, alcohols and other carbon nucleophiles.
A representative, albeit illustrative, approach to generating a focused library of N-substituted aminomethylpyrazines is depicted below. In a typical parallel synthesis format, this compound would be dispensed into an array of reaction vessels. To each vessel, a different amine from a pre-selected library of primary and secondary amines would be added, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide and hydrochloride salt. This strategy allows for the rapid and efficient production of a multitude of distinct pyrazine derivatives.
| Entry | Amine Nucleophile | Resulting Substituent |
| 1 | Morpholine | Morpholin-4-ylmethyl |
| 2 | Piperidine | Piperidin-1-ylmethyl |
| 3 | N-Methylpiperazine | (4-Methylpiperazin-1-yl)methyl |
| 4 | Aniline | (Phenylamino)methyl |
| 5 | Benzylamine | (Benzylamino)methyl |
This interactive table illustrates the diversity of substituents that can be introduced by reacting this compound with a selection of amine nucleophiles.
The reaction conditions for such library syntheses are typically optimized for broad applicability across a range of nucleophiles, favoring mild conditions to ensure the stability of both the starting material and the diverse products. The progress of these reactions can be monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired products. Purification of the resulting library members can be achieved through automated parallel purification systems.
Introduction of Diverse Substituents for Scaffold Diversification
Beyond the generation of libraries with a fixed scaffold, this compound is a key reagent for scaffold diversification. This strategy, often referred to as scaffold hopping, involves replacing a core structural motif in a known bioactive molecule with a different one, in this case, a pyrazine ring, to explore new regions of chemical space and potentially discover compounds with improved properties. researchgate.netresearchgate.net The pyrazine ring itself is a desirable scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to act as a hydrogen bond acceptor. mdpi.comnih.gov
The introduction of the pyrazine moiety via this compound allows for the exploration of structure-activity relationships (SAR) by systematically altering the nature of the substituent attached to the pyrazine ring. The versatility of the bromomethyl group facilitates the coupling of the pyrazine core to a wide range of other molecular fragments.
| Nucleophile | Linker Type | Appended Functionality |
| 4-Aminophenol | Ether | p-Hydroxyphenyl |
| Cysteine methyl ester | Thioether | Amino acid residue |
| Ethylenediamine | Amine | Primary amine |
| 1H-Tetrazole-5-thiol | Thioether | Heterocycle |
This interactive table demonstrates how the reaction of this compound with various nucleophiles can lead to the introduction of diverse functional groups, facilitating scaffold diversification.
The resulting pyrazine-containing scaffolds can then be further elaborated through subsequent chemical transformations on either the newly introduced substituent or the pyrazine ring itself, although the latter is generally less reactive towards electrophilic substitution. This multi-pronged approach to diversification enables a thorough exploration of the chemical space around the pyrazine core, increasing the probability of identifying novel compounds with desired biological activities or material properties. The strategic replacement of other heterocyclic systems, such as pyridine (B92270), with the pyrazine scaffold using this building block is a documented strategy to modulate the physicochemical and pharmacological properties of a molecule. researchgate.netscilit.com
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms, revealing how they are connected and arranged in space.
The analysis of ¹H and ¹³C NMR spectra is fundamental to the characterization of pyrazine (B50134) derivatives. In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The pyrazine ring protons typically appear in the aromatic region (downfield), and their specific shifts are influenced by the substituents on the ring. The protons of the bromomethyl (-CH₂Br) group would be expected to produce a characteristic singlet, with its chemical shift influenced by the electronegative bromine atom.
For instance, in a closely related compound, 2-(chloromethyl)pyridine (B1213738) hydrochloride, the methylene (B1212753) (-CH₂) protons show a singlet at approximately 5.25 ppm, and the aromatic pyridine (B92270) protons are observed between 7.99 and 8.87 ppm. chemicalbook.com A similar pattern would be anticipated for 2-(bromomethyl)pyrazine (B1281218) hydrochloride, with slight variations in chemical shifts due to the different halogen and the presence of the second nitrogen atom in the pyrazine ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The carbon of the bromomethyl group would appear in the aliphatic region, while the pyrazine ring carbons would be found in the aromatic region at higher chemical shifts. In various pyrazine derivatives, the carbon signals of the pyrazine ring are typically observed between approximately 125 and 160 ppm. mdpi.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Bromomethyl)pyrazine Moiety (Based on data from analogous structures)
| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazine Ring | ¹H | 8.5 - 9.0 | Multiplet/Singlets |
| -CH₂Br | ¹H | ~4.5 - 5.5 | Singlet |
| Pyrazine Ring | ¹³C | 140 - 160 | - |
| -CH₂Br | ¹³C | ~30 - 40 | - |
| Note: These are estimated values. Actual shifts depend on the solvent and specific electronic environment. |
For more complex structures derived from 2-(bromomethyl)pyrazine, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It helps establish the connectivity of proton networks within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together different fragments of a molecule and confirming the positions of substituents on the pyrazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects spatial proximity between protons, rather than through-bond coupling. sigmaaldrich.com This is crucial for determining the stereochemistry and conformation of molecules. sigmaaldrich.com For example, a NOESY experiment on an oxazolo[3,4-a]pyrazine derivative was used to confirm the syn relationship between a methyl group and a proton at a stereocenter by observing the enhancement of the proton's signal upon irradiation of the methyl protons.
These advanced methods are critical in confirming the successful synthesis of complex target molecules derived from 2-(bromomethyl)pyrazine hydrochloride.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For 2-(bromomethyl)pyrazine, the monoisotopic mass is 171.963611 g/mol . epa.gov HRMS analysis of a derivative would involve comparing the experimentally measured mass to the theoretical mass calculated for the expected formula. For example, in the characterization of a complex triazole derivative, the theoretical mass for the [M+H]⁺ ion was calculated as 570.07300, and the experimental mass was found to be 570.07309, confirming the elemental formula C₂₆H₂₅BrClN₅OS. mdpi.com
Table 2: Predicted HRMS Data for 2-(bromomethyl)pyrazine Adducts
| Adduct | Formula | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | [C₅H₆BrN₂]⁺ | 172.97089 |
| [M+Na]⁺ | [C₅H₅BrN₂Na]⁺ | 194.95283 |
| [M+K]⁺ | [C₅H₅BrN₂K]⁺ | 210.92677 |
| (Data sourced from PubChemLite) uni.lu |
In mass spectrometry, molecules often break apart into smaller, characteristic fragments after ionization. Analyzing this fragmentation pattern provides clues about the molecule's structure. For 2-(bromomethyl)pyrazine, key fragmentation pathways would likely involve:
Loss of a bromine atom: The C-Br bond is relatively weak and can break to form a stable cation.
Loss of the bromomethyl group: Cleavage of the bond between the pyrazine ring and the methylene carbon.
Ring fragmentation: The pyrazine ring itself can break apart in predictable ways.
The analysis of these fragments helps to confirm the presence of the bromomethyl substituent and the pyrazine core.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate.
An IR spectrum of a derivative of this compound would be expected to show several key absorption bands. For example, the IR spectrum of 2-(chloromethyl)pyridine hydrochloride shows characteristic bands for C-H aliphatic and aromatic stretches. chemicalbook.com For a 2-(bromomethyl)pyrazine derivative, one would look for:
Aromatic C-H stretching: Typically found above 3000 cm⁻¹.
Pyrazine ring C=N and C=C stretching: A series of bands in the 1600-1400 cm⁻¹ region.
Aliphatic C-H stretching (from the -CH₂Br group): Just below 3000 cm⁻¹.
C-Br stretching: This would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
The presence and position of these bands help to confirm the presence of the key functional groups within the molecule. mdpi.com
Identification of Key Functional Groups and Bond Stretches
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.
The pyrazine ring would show C-H stretching vibrations typically above 3000 cm⁻¹, along with C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H bending vibrations of the aromatic ring would appear at lower wavenumbers. The bromomethyl group (-CH₂Br) would be identifiable by its C-H stretching vibrations (around 2950-2850 cm⁻¹) and, more distinctively, the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The formation of the hydrochloride salt would result in the presence of an N-H⁺ group, giving rise to a broad absorption band in the high-frequency region, often centered around 2500-3000 cm⁻¹.
Comparison with Theoretical Vibrational Frequencies
To aid in the assignment of experimental FT-IR and Raman spectra, theoretical calculations are often employed. Using computational methods like Density Functional Theory (DFT), the vibrational frequencies of a molecule can be predicted. These calculated frequencies are then compared with the experimental spectrum. This comparison helps to confirm the assignment of complex vibrational modes and can provide a more detailed understanding of the molecule's vibrational behavior. For instance, a study on pyrazine itself utilized evolutionary algorithms to analyze its FTIR spectrum, correlating experimental data with theoretical calculations. achemblock.com Such a comparative analysis for this compound would provide a high degree of confidence in the structural characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring system is known to exhibit characteristic π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically high-energy transitions and result in strong absorption bands in the UV region. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, are lower in energy and have weaker absorption intensities.
For pyrazine, these transitions are well-documented. nist.gov The introduction of a bromomethyl substituent and the formation of a hydrochloride salt would be expected to cause shifts in the positions and intensities of these absorption bands (a chromophoric shift). The protonation of a nitrogen atom in the pyrazine ring would significantly affect the n → π* transition.
X-ray Crystallography for Solid-State Structural Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as revealing how molecules are arranged in a crystal lattice.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A crystallographic analysis of this compound would yield a wealth of structural data. The bond lengths within the pyrazine ring would provide insight into the degree of aromaticity. For comparison, in pyrazine itself, the C-N bond lengths are approximately 1.338 Å and the C-C bond length is about 1.397 Å. nih.gov The C-Br bond length in the bromomethyl group would also be a key parameter. The bond angles around the atoms in the pyrazine ring and the substituent would define the molecule's geometry. Torsion angles would describe the conformation of the bromomethyl group relative to the pyrazine ring.
Computational and Theoretical Studies
Reaction Pathway Modeling and Transition State Identification
Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.
By modeling potential reaction pathways, theoretical studies can predict the chemical reactivity and selectivity of a compound. For 2-(Bromomethyl)pyrazine (B1281218), a primary reaction of interest is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. Computational modeling could compare the energy barriers for different nucleophiles or different reaction mechanisms (e.g., SN1 vs. SN2).
The formation of pyrazine (B50134) derivatives often involves complex reaction sequences, such as condensation and oxidation/aromatization steps. researchgate.netresearchgate.net Modeling these pathways helps to understand how different substituents and reaction conditions can influence the final product distribution. For instance, theoretical calculations can explain the regioselective formation of specific isomers by comparing the energies of the transition states leading to each product. researchgate.net Such predictive power is essential for designing efficient synthetic routes and for understanding the molecule's behavior in complex chemical or biological environments.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-(Bromomethyl)pyrazine hydrochloride |
| 2-(Bromomethyl)pyrazine |
| Pyrazine |
| Pyrimidine |
| Hartree-Fock |
| Benzene |
| s-tetrazine |
| Benzonitrile |
| Nitrobenzene |
| Benzaldehyde |
| Bromobenzene |
Due to a lack of available scientific literature and specific research data, a detailed article on the computational and theoretical studies of this compound, as per the requested outline, cannot be generated at this time. Extensive searches have not yielded in-depth studies on the mechanistic insights, conformational analysis, molecular dynamics, or spectroscopic property predictions for this specific compound.
To provide a scientifically accurate and authoritative article, it is imperative to rely on published, peer-reviewed research. Without such sources, generating content for the specified sections would lead to speculation or the fabrication of data, which falls outside the scope of providing factual and reliable information.
Further research into the computational and theoretical aspects of this compound is required within the scientific community to enable a comprehensive discussion on the topics outlined.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes
The imperative for green chemistry necessitates a move away from traditional synthetic methods that rely on hazardous solvents and stoichiometric reagents. Future work on 2-(Bromomethyl)pyrazine (B1281218) hydrochloride and its derivatives should prioritize atom economy, energy efficiency, and the reduction of chemical waste.
A significant stride towards greener chemistry involves minimizing or eliminating the use of volatile organic solvents. Research has demonstrated the feasibility of solvent-free condensation reactions for creating terpene-fused pyrazine (B50134) derivatives by heating monooximes with amines. researchgate.net Another approach reported a simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines in wet methanol, a greener solvent alternative. tandfonline.comresearchgate.net
Future investigations could adapt these principles for reactions involving 2-(Bromomethyl)pyrazine hydrochloride. For instance, its nucleophilic substitution reactions could be explored under solvent-free melt conditions or in aqueous media, potentially using phase-transfer catalysts to overcome solubility issues. This would drastically reduce the environmental footprint of processes utilizing this key intermediate.
Table 1: Examples of Greener Synthesis Conditions for Pyrazine Derivatives
| Reactants | Catalyst/Conditions | Solvent | Key Finding | Reference |
| 1,2-Dicarbonyls + 1,2-Diamines | tBuOK | Wet Methanol | Simple, cost-effective, one-pot synthesis at room temperature. | tandfonline.comresearchgate.net |
| Terpene-monooximes + Amines | Heat | Solvent-Free | Direct one-step procedure for terpene-fused pyrazines. | researchgate.net |
| 2-Aminoalcohols | Manganese Pincer Complex / KH | Toluene | Dehydrogenative self-coupling forming symmetrical pyrazines with H₂ and H₂O as byproducts. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Moving beyond traditional metal catalysts, which can be costly and toxic, represents another frontier in green synthesis. While some methods still employ catalysts, the trend is towards using more benign and recyclable options. For instance, the synthesis of pyrazine-fused acridones has been achieved under solvent-free conditions using reusable CuFe₂O₄ magnetic nanoparticles as a heterogeneous catalyst. digitellinc.com Furthermore, earth-abundant metal catalysts, such as manganese pincer complexes, have been successfully used for the atom-economical and environmentally benign synthesis of pyrazine derivatives through dehydrogenative coupling, producing only hydrogen gas and water as byproducts. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, is a particularly promising avenue. Researchers have disclosed the first organocatalytic dearomatization of 5-aminopyrazoles, showcasing the potential of this approach. acs.org Future work could focus on developing organocatalytic substitution or coupling reactions with this compound. For example, a chiral amine or phosphine (B1218219) could catalyze the enantioselective addition of a nucleophile to the bromomethyl group, a strategy that has been realized for other heterocyclic systems. rsc.orgrsc.org A pyrrolidine-BzOH salt has also been shown to catalyze three-component reactions to form complex pyrazolone (B3327878) derivatives, demonstrating the power of organocatalysis in building complex molecular architectures from simple precursors. acs.org
Asymmetric Synthesis Utilizing this compound
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry and materials science. While the direct use of this compound in asymmetric synthesis is not yet widely reported, its structure offers intriguing possibilities for future exploration.
The reactive bromomethyl group is an ideal handle for introducing chirality. Future research could explore enantioselective nucleophilic substitution reactions where a prochiral nucleophile attacks the benzylic-like carbon, guided by a chiral catalyst. Phase-transfer catalysis, which has been used for the enantioselective synthesis of pyrazolines, could be a viable strategy. nih.gov
Alternatively, this compound could be transformed into a prochiral substrate for an asymmetric reaction. For example, conversion to a pyrazinyl phosphonium (B103445) ylide would allow for asymmetric Wittig-type reactions. Similarly, its use in generating organometallic reagents that can then participate in enantioselective additions to aldehydes or ketones is another unexplored path. The development of asymmetric hydrogenation of unsaturated morpholines, achieving excellent enantioselectivities, provides a template for how such transformations on N-heterocycles can be approached. nih.gov
Beyond functionalizing the bromomethyl group, the pyrazine core itself can be a component of a larger chiral molecule. This compound could serve as a starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The pyrazine nitrogens can act as coordination sites for metals, and a chiral center can be installed at or near the bromomethyl position. Such ligands could find applications in a wide range of asymmetric transformations.
The synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines from chiral precursors demonstrates that complex chiral structures containing a pyrazine ring can be constructed. epa.gov Furthermore, chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, have been used to create chiral α-fluorinated secondary alcohols with pyridine (B92270) rings, achieving high enantiomeric excess. nih.gov A similar approach could be envisioned where this compound is first converted to a prochiral ketone, which is then reduced enantioselectively using an alcohol dehydrogenase.
Advanced Materials Science Applications (excluding biological/clinical efficacy)
The pyrazine ring is not just a pharmacophore; its unique electronic properties make it an excellent building block for functional materials. The incorporation of pyrazine units into polymers and other materials is a burgeoning field of research, with applications in electronics and energy storage.
Future research should focus on using this compound as a key monomer in polymerization reactions. Its bromomethyl group allows for facile incorporation into polymer backbones via polycondensation or polyaddition reactions. A set of biobased, pyrazine-containing polyesters has been synthesized, some of which exhibit high melting points comparable to current high-performance polyesters. acs.orgmaastrichtuniversity.nl The reactive nature of this compound would enable the synthesis of a new generation of such materials.
Moreover, pyrazine-based polymers have shown exceptional promise as cathode materials for fast-charge, long-life batteries. osti.govnih.gov For instance, poly(hexaazatrinaphthalene), a pyrazine-based polymer, delivers high reversible capacity and stability in sodium-ion, magnesium, and aluminum batteries. osti.govnih.gov DFT calculations have shown that the electron-deficient pyrazine sites are the redox centers. osti.govnih.gov this compound could be a precursor to monomers for synthesizing novel redox-active polymers for energy storage applications. Additionally, the development of water-soluble conjugated polymers with pyrazine cores opens up possibilities for applications in sensors and optoelectronics. acs.org
Table 2: Properties of Pyrazine-Containing Polymers
| Polymer Type | Monomers | Molecular Weight ( g/mol ) | Key Properties | Potential Application | Reference |
| Biobased Polyesters | Dimethylpyrazine dipropionic acid, various diols | 12,300 - 47,500 | Amorphous and semi-crystalline materials; high melting points. | High-performance biobased plastics. | acs.orgmaastrichtuniversity.nl |
| Poly(hexaazatrinaphthalene) (PHATN) | N/A (Polymerization of hexaazatrinaphthalene) | N/A | High reversible capacity (220 mAh g⁻¹ in NIBs), exceptional cycle life. | Universal cathode for fast-charge batteries (Na, Mg, Al). | osti.govnih.gov |
| Water-Soluble Conjugated Polymers | Vinyl azides | N/A | Good water solubility and fluorescence properties. | Optoelectronics, sensors. | acs.org |
This table is interactive. Click on the headers to sort the data.
By systematically exploring these greener synthetic routes, asymmetric methodologies, and materials science applications, the scientific community can harness the full potential of this compound as a versatile and valuable chemical entity for the challenges of the 21st century.
Optoelectronic Materials Precursors
The inherent electronic properties of the pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms in a para-arrangement, make it a compelling candidate for the development of advanced optoelectronic materials. mdpi.com Pyrazine-based compounds are known to exhibit n-type semiconducting behavior, a crucial characteristic for the fabrication of organic electronic devices. mdpi.com The presence of the bromomethyl group in this compound offers a reactive handle for incorporating this pyrazine core into larger conjugated systems.
Future research should focus on leveraging this reactivity to synthesize novel organic semiconductors, luminophores, and components for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The electron-deficient nature of the pyrazine ring can be strategically utilized to tune the energy levels (HOMO and LUMO) of resulting materials, a critical factor in optimizing device performance. rsc.org Investigations into the synthesis of pyrazinacenes, which are linearly fused pyrazine units, from precursors like this compound could lead to a new class of stable n-type materials with applications in high-performance electronics. rsc.org
Polymerizable Monomers for Functional Polymers
The development of functional polymers with tailored properties is a cornerstone of modern materials science. This compound presents an opportunity to design and synthesize novel polymers with unique electronic, thermal, and mechanical characteristics. The bromomethyl group can serve as an initiation site for various polymerization techniques or as a point of attachment to other monomers.
A significant area of future research lies in the synthesis of pyrazine-containing polyesters and other condensation polymers. acs.org By reacting this compound, or its derivatives, with appropriate diols or other difunctional monomers, a new class of polymers can be created. The incorporation of the pyrazine ring into the polymer backbone is expected to influence properties such as thermal stability, conductivity, and even potential applications in areas like fast-charge batteries. mdpi.comosti.gov Research into the polymerization of pyrazine-based monomers could yield materials with a unique combination of properties derived from the aromatic and electron-deficient nature of the pyrazine core. acs.org
Exploration of Novel Reaction Pathways and Reactivity Patterns
While the nucleophilic substitution of the bromide in this compound is a primary reaction pathway, a vast landscape of unexplored reactivity remains. Future investigations should aim to uncover and characterize novel transformations involving this compound. This includes exploring its participation in various coupling reactions, such as Suzuki, Stille, and Heck reactions, to form C-C bonds and construct more complex molecular architectures. rsc.org
Furthermore, the reactivity of the pyrazine ring itself, in conjunction with the bromomethyl substituent, warrants deeper investigation. Halopyrazines are known to be more reactive towards nucleophilic substitution than their pyridine counterparts, suggesting that the pyrazine ring in this compound could undergo interesting transformations under specific conditions. thieme-connect.de Understanding the interplay between the reactivity of the side chain and the aromatic core is crucial for designing innovative synthetic strategies. The exploration of radical reactions involving this compound could also open up new avenues for functionalization. thieme-connect.de
High-Throughput Synthesis and Screening Methodologies for Pyrazine Libraries
The efficient discovery of new materials and bioactive molecules relies heavily on the ability to rapidly synthesize and screen large libraries of compounds. The development of high-throughput synthesis (HTS) methods for creating diverse libraries of pyrazine derivatives, using this compound as a key building block, is a critical future direction. rsc.org
By combining the reactivity of the bromomethyl group with automated synthesis platforms, it will be possible to generate a multitude of pyrazine-containing compounds with varied substituents. acs.org This approach, inspired by combinatorial chemistry, can accelerate the discovery of new functional materials and molecules with desired properties. nih.govrsc.org For instance, HTS could be employed to quickly identify pyrazine derivatives with optimal electronic properties for optoelectronic applications or specific biological activities. rsc.org The integration of HTS with advanced screening techniques will be instrumental in unlocking the full potential of the pyrazine scaffold. acs.org
Deeper Theoretical Understanding of Pyrazine Electronic Structure and Reactivity
A more profound theoretical understanding of the electronic structure and reactivity of pyrazine and its derivatives is fundamental to guiding future experimental work. While the planar structure and delocalized π-electrons of pyrazine are established, more sophisticated computational studies are needed to fully elucidate its behavior. thieme-connect.deresearchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(Bromomethyl)pyrazine hydrochloride via nucleophilic substitution?
The synthesis of this compound typically involves bromination of a pyrazine precursor. Key parameters include:
- Reagents : Use brominating agents (e.g., elemental bromine) or alkylation agents like bromomethyl derivatives. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) may serve as bases to deprotonate intermediates .
- Solvents : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity and stabilize transition states .
- Temperature : Controlled heating (60–80°C) optimizes reaction rates while minimizing side reactions like hydrolysis .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromomethyl group (δ ~4.5 ppm for CH₂Br) and pyrazine ring protons (δ ~8–9 ppm) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, particularly for salts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 223.95 g/mol for C₅H₆BrN₂Cl) .
- Elemental Analysis : Confirms stoichiometry of C, H, N, and Br .
Advanced Research Questions
Q. How does solvent polarity influence the regioselectivity of bromomethylation in pyrazine derivatives?
Solvent polarity affects transition-state stabilization and nucleophile accessibility. For example:
- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of pyrazine nitrogen, favoring substitution at the methyl position .
- Low-Polarity Solvents (THF, Dichloromethane) : May lead to competing elimination pathways or incomplete reaction .
- Ionic Liquids : Basic ionic liquids like [BMIM]OH can act as dual solvent-catalysts, improving yields (e.g., up to 49% in pyrazine syntheses) .
Methodological Tip : Use computational tools (e.g., DFT) to model solvent effects on transition states .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Predicts charge distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, DFT studies on similar pyrazines reveal bromine’s electron-withdrawing effects on ring reactivity .
- Molecular Dynamics (MD) : Simulates solvent interactions and thermal stability. A 24-mode Hamiltonian model has been applied to pyrazine derivatives to analyze vibrational coupling in excited states .
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Models non-adiabatic dynamics in photochemical reactions .
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
Contradictions often arise from subtle variations in conditions:
Q. What are the emerging applications of this compound in biomedical research?
- Drug Discovery : The bromomethyl group serves as a handle for bioconjugation (e.g., attaching fluorophores or targeting moieties) .
- Enzyme Inhibition : Pyrazine derivatives inhibit enzymes like urease; structural analogs with bromine substitutions show enhanced binding .
- Antimicrobial Agents : Brominated pyrazines exhibit activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
